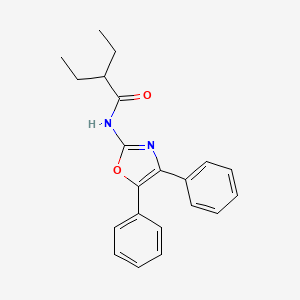![molecular formula C14H10ClFN2OS B5856832 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune responses. ACY-1215 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
作用机制
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide targets the HDAC6 enzyme, which is involved in the regulation of various cellular processes. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms microtubules in cells. By inhibiting HDAC6, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide increases the acetylation of α-tubulin, leading to the disruption of microtubule dynamics and the inhibition of various cellular processes, including protein degradation and cell migration.
Biochemical and Physiological Effects:
The inhibition of HDAC6 by 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide reduces inflammation and immune cell activation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also reduces the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development.
However, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for the research and development of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide. One direction is to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, such as its solubility and half-life, to increase its bioavailability and efficacy in vivo. Another direction is to develop more potent and selective HDAC6 inhibitors that can overcome the limitations of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide.
Another future direction is to investigate the potential of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in combination with other anticancer agents, such as immunotherapies and targeted therapies. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to enhance the activity of other anticancer agents, and combination therapy may improve the efficacy of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in cancer treatment.
In conclusion, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is a promising small molecule inhibitor that targets the HDAC6 enzyme. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders. Further research is needed to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide and investigate its potential in combination therapy.
合成方法
The synthesis of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to obtain the amide derivative. The final step involves the reaction of the amide with carbon disulfide in the presence of a base to form the carbonothioyl derivative.
科学研究应用
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and neurodegenerative disorders. In cancer, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to enhance the activity of other anticancer agents, such as bortezomib and lenalidomide.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of rheumatoid arthritis and multiple sclerosis. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVUQJYFXMSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
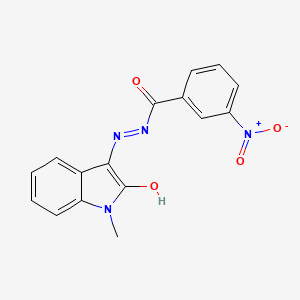
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
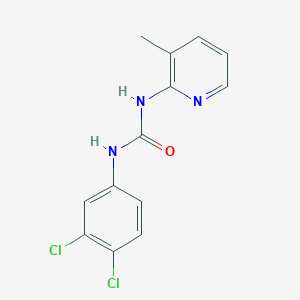

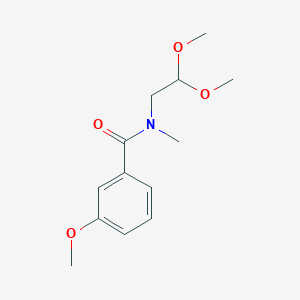
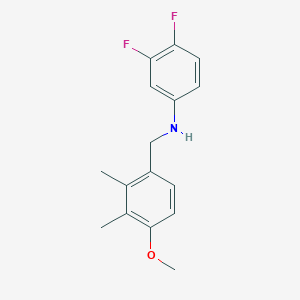
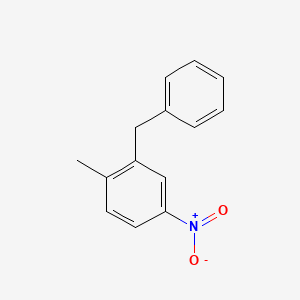
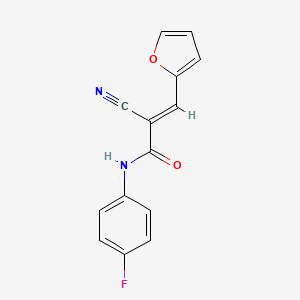
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
